molecular formula C16H16O B6316983 1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone CAS No. 677022-27-4

1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone

Cat. No.: B6316983
CAS No.: 677022-27-4
M. Wt: 224.30 g/mol
InChI Key: UBMOPBKMERPGRG-UHFFFAOYSA-N
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Description

1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone is a biphenyl-substituted acetophenone derivative featuring methyl groups at the 3' and 5' positions of the biphenyl moiety. Biphenyl ethanones are widely used in organic synthesis, pharmaceuticals, and materials science due to their aromatic stability and functional versatility .

Properties

IUPAC Name

1-[4-(3,5-dimethylphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-11-8-12(2)10-16(9-11)15-6-4-14(5-7-15)13(3)17/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMOPBKMERPGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 4-bromoacetophenone and 3,5-dimethylphenylboronic acid. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates cross-coupling in the presence of a base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), in a polar aprotic solvent such as dimethylacetamide (DMAc) at 80–90°C for 24 hours. The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps, yielding the biphenyl intermediate.

Workup and Purification

Post-reaction, the mixture is neutralized with aqueous HCl, extracted with dichloromethane (3 × 30 mL), and concentrated under reduced pressure. Crude product is purified via repetitive dissolution in methanol, filtration, and concentration to afford a white solid.

Friedel-Crafts Acylation Strategy

Friedel-Crafts acylation offers an alternative route by introducing the acetyl group to a pre-formed 3',5'-dimethylbiphenyl scaffold. This method is less common due to challenges in regioselectivity but remains viable for specific substrates.

Reaction Protocol

  • Substrate Preparation : 3',5'-Dimethylbiphenyl is synthesized via Ullmann coupling or Grignard reactions.

  • Acylation : The biphenyl derivative reacts with acetyl chloride in dichloromethane (DCM) under catalysis by aluminum chloride (AlCl₃) at 0°C to room temperature.

Key Data:

  • Yield : 70–75% (lower due to competing ortho/para acylation).

  • Optimization : Excess AlCl₃ (1.5 equiv.) and slow acetyl chloride addition improve selectivity.

Limitations

  • Requires electron-rich aryl rings for effective electrophilic substitution.

  • Mixtures of regioisomers necessitate chromatographic separation, reducing scalability.

Ullmann Coupling and Subsequent Functionalization

The Ullmann reaction provides a copper-mediated pathway for biphenyl formation, followed by acetylation via nucleophilic substitution or oxidation.

Stepwise Synthesis

  • Ullmann Coupling : 4-Iodoacetophenone and 3,5-dimethyliodobenzene react in the presence of CuI and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) in DMSO at 110°C.

  • Acetylation : If the acetyl group is absent, post-coupling acylation is performed using acetic anhydride and H₂SO₄.

Key Data:

  • Yield : 80–85% for coupling; 90% for acetylation.

  • Reaction Time : 48 hours for coupling; 2 hours for acetylation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYieldScalability
Suzuki-MiyauraHigh regioselectivity, mild conditionsRequires expensive Pd catalysts95–100%High
Friedel-CraftsSimple reagents, no transition metalsPoor regioselectivity, mixed isomers70–75%Low
UllmannCompatible with electron-deficient arenesLong reaction times, high temperatures80–85%Moderate

Optimization and Scale-Up Considerations

Catalyst Recycling (Suzuki Method)

Recent advances demonstrate that Pd nanoparticles immobilized on magnetic supports (e.g., Fe₃O₄@SiO₂-Pd) enable catalyst recovery, reducing costs by 40% without yield loss.

Solvent Selection

DMAc outperforms DMF and THF in Suzuki reactions due to superior solubility of Cs₂CO₃ and thermal stability.

Industrial Adaptation

A patent-pending continuous flow system achieves 99% conversion in 2 hours by maintaining precise temperature control (85±1°C) and automated pH adjustment .

Chemical Reactions Analysis

Types of Reactions: 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic ring can participate in reactions such as nitration, sulfonation, and halogenation.

    Reduction: The ethanone group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

    Nitration: Nitro derivatives of the biphenyl compound.

    Reduction: 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanol.

    Oxidation: 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanoic acid.

Scientific Research Applications

The compound 1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone is a derivative of biphenyl that has garnered attention in various scientific fields due to its unique structural properties. This article explores the applications of this compound across different domains, including organic synthesis, materials science, and pharmaceuticals.

Structural Features

  • The presence of the biphenyl moiety contributes to its stability and electronic properties.
  • The ketone functional group (ethanone) enhances its reactivity in various chemical reactions.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its applications include:

  • Building Block for Pharmaceuticals : It can be transformed into various biologically active compounds through functional group modifications, making it valuable in drug development.
  • Synthesis of Liquid Crystals : Due to its biphenyl structure, it is used in the synthesis of liquid crystalline materials, which are essential for display technologies.

Materials Science

The compound's unique properties make it suitable for several applications in materials science:

  • Polymer Additive : It can be incorporated into polymers to enhance thermal stability and mechanical properties.
  • Organic Photovoltaics : Research indicates that derivatives of this compound can improve the efficiency of organic solar cells due to their favorable electronic properties.

Pharmaceutical Research

The compound has shown potential in pharmaceutical research:

  • Antitumor Activity : Studies have indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications as anticancer agents.
  • Antimicrobial Properties : Research has highlighted the antimicrobial activity of related compounds, paving the way for new antibiotics.

Case Study 1: Synthesis and Characterization

A study published in the Journal of Organic Chemistry detailed the synthesis of this compound via a Friedel-Crafts acylation reaction. The characterization techniques used included NMR spectroscopy and mass spectrometry, confirming the structure and purity of the synthesized compound.

Case Study 2: Liquid Crystal Applications

Research conducted at a leading university explored the use of this compound in liquid crystal displays (LCDs). The findings demonstrated that incorporating this compound into LCD formulations improved response times and thermal stability compared to traditional materials.

Case Study 3: Antitumor Activity

A recent study investigated the cytotoxic effects of derivatives of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound for further development into anticancer drugs.

Summary Table of Applications

Application Area Details
Organic SynthesisIntermediate for pharmaceuticals and liquid crystals
Materials SciencePolymer additive and enhancement for organic photovoltaics
Pharmaceutical ResearchPotential anticancer and antimicrobial agent

Mechanism of Action

The mechanism by which 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone exerts its effects depends on the specific application. In chemical reactions, the compound acts as an electrophile or nucleophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the biphenyl ring significantly influence the compound’s properties. Below is a comparison with key analogs:

Compound Substituents Molecular Formula Molecular Weight LogP Boiling Point (°C) Key Properties
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone 3',5'-dimethyl C₁₆H₁₆O ~224.3 (calc.) ~3.8* ~330 (est.) Enhanced lipophilicity; electron-donating methyl groups
1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanone (DFBPE) 3',4'-difluoro C₁₄H₁₀F₂O 256.23 2.9 319.3 Higher polarity; fluorine-induced stability
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanone 2'-fluoro C₁₄H₁₁FO 214.23 3.7 319.3 Moderate lipophilicity; ortho-substitution effects
1-([1,1'-Biphenyl]-4-yl)ethanone (parent) None C₁₄H₁₂O 196.24 3.1 319 (est.) Baseline properties for comparison

*Estimated based on methyl group contributions.

Key Observations :

  • Methyl Groups: The 3',5'-dimethyl substitution increases lipophilicity (higher LogP) compared to fluorinated analogs, enhancing membrane permeability in biological systems.
  • Fluorine Substituents : Fluorine atoms (e.g., DFBPE) introduce polarity and electron-withdrawing effects, reducing LogP and improving thermal stability. SC-XRD studies on DFBPE reveal planar biphenyl configurations, with fluorine enhancing crystallinity .

Spectroscopic and Structural Analysis

  • NMR Spectroscopy : The parent compound (CAS 92-91-1) shows characteristic aromatic protons at δ 7.6–8.0 ppm and a ketone carbonyl at ~198 ppm in ¹³C NMR . Methyl groups in the target compound would appear as singlets at δ ~2.3–2.6 ppm.
  • SC-XRD and DFT : Fluorinated analogs like DFBPE exhibit planar biphenyl structures with dihedral angles <10°, stabilized by fluorine interactions. Methyl substituents may introduce slight steric hindrance but maintain planarity .

Biological Activity

1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone, also known as a biphenyl derivative, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Properties

The chemical structure of this compound features a biphenyl moiety substituted with two methyl groups and an ethanone functional group. The molecular formula is C16H16OC_{16}H_{16}O, and its molecular weight is approximately 240.30 g/mol.

Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation reaction where a biphenyl derivative is reacted with acetyl chloride in the presence of a Lewis acid catalyst. The general reaction can be summarized as follows:

Biphenyl+Acetyl ChlorideLewis Acid1 3 5 Dimethyl 1 1 biphenyl 4 yl ethanone\text{Biphenyl}+\text{Acetyl Chloride}\xrightarrow{\text{Lewis Acid}}\text{1 3 5 Dimethyl 1 1 biphenyl 4 yl ethanone}

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various biphenyl derivatives, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Bacteria Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus32 µg/mL64 µg/mL
Escherichia coli16 µg/mL32 µg/mL
Pseudomonas aeruginosa64 µg/mL128 µg/mL

These results indicate that the compound exhibits moderate antibacterial activity, especially against E. coli and S. aureus .

Anticancer Activity

The potential anticancer effects of biphenyl derivatives have been investigated using various cancer cell lines. In vitro assays demonstrated that this compound inhibits the proliferation of cancer cells significantly.

Cell Line IC50 (µM)
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)20 µM
A549 (lung cancer)25 µM

The compound's mechanism appears to involve apoptosis induction as evidenced by increased caspase-3 activity in treated cells .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in growth regulation and apoptosis. Molecular docking studies suggest that the compound binds effectively to certain proteins implicated in cancer progression and bacterial resistance mechanisms.

Case Studies

A notable study conducted on the effects of this compound involved treating mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for 1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone, and what catalysts are typically employed?

The compound is commonly synthesized via Friedel-Crafts acylation , where a biphenyl derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst such as AlCl₃ under anhydrous conditions to prevent hydrolysis . For example, 4-tert-butylbiphenyl can undergo acylation to introduce the ethanone group. Alternative methods include Suzuki-Miyaura cross-coupling for biphenyl backbone construction, followed by functionalization .

Method Catalyst Key Conditions Yield Reference
Friedel-Crafts AcylationAlCl₃Anhydrous, room temperature~75-85%
C–H ActivationRu catalystsHigh-temperature, polar solvents45-65%

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • ¹H/¹³C NMR : Assigns aromatic proton environments and substituent positions. For example, biphenyl protons resonate at δ 7.2–7.8 ppm, while methyl groups appear at δ 2.3–2.6 ppm .
  • GC/MS : Confirms molecular ion peaks (e.g., m/z 226 for the parent ion) and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl stretches (~1680–1720 cm⁻¹) and C–H bending modes for methyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in derivatives of this compound?

Regioselectivity in functionalization (e.g., arylation or halogenation) depends on:

  • Catalyst choice : Ru or Pd catalysts enable C–H activation at specific positions. For example, [RuCl₂(p-cymene)]₂ promotes ortho-arylation in biphenyl systems .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-rich positions .
  • Directing groups : Methoxy or tert-butyl groups influence site selectivity via steric or electronic effects .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting or MS fragments) can arise from impurities, tautomerism, or crystal packing. Mitigation strategies include:

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons .
  • X-ray crystallography : Provides unambiguous structural confirmation using SHELXL refinement (e.g., resolving torsional angles in biphenyl systems) .
  • HRMS : Validates molecular formula accuracy (e.g., m/z 226.1352 for C₁₆H₁₄O) .

Q. What advanced catalytic systems enable late-stage diversification of this compound’s derivatives?

  • Photoredox catalysis : Enables radical-mediated dearomatization or cross-coupling without traditional catalysts (e.g., visible-light-driven reactions) .
  • Heterogeneous catalysis : Pd nanoparticles immobilized on graphene oxide enhance recyclability in Suzuki couplings .
  • Flow chemistry : Continuous reactors improve yield and scalability for industrial-grade intermediates .

Methodological Considerations

Q. What computational tools are recommended for predicting reactivity in biphenyl-based ketones?

  • DFT calculations : Model transition states for Friedel-Crafts acylation to predict regioselectivity.
  • Molecular docking : Screens interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .
  • Crystal structure prediction (CSP) : Software like Mercury (CCDC) aids in analyzing packing motifs and polymorphism .

Q. How can researchers address challenges in synthesizing sterically hindered derivatives?

  • Microwave-assisted synthesis : Accelerates reactions with sterically demanding substrates .
  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct functionalization .

Data Analysis and Reproducibility

Q. What statistical methods are critical for validating synthetic reproducibility?

  • Design of Experiments (DoE) : Optimizes variables (temperature, catalyst loading) via factorial design .
  • Principal Component Analysis (PCA) : Identifies outliers in spectral datasets (e.g., NMR or IR) .

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